molecular formula C29H30N4O3 B11320278 N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide

Cat. No.: B11320278
M. Wt: 482.6 g/mol
InChI Key: AGBIGBLHPPJEJC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline core and have similar biological activities.

    Benzyl Derivatives: Compounds with benzyl groups often exhibit similar chemical reactivity and biological properties.

Uniqueness

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H30N4O3/c1-19(2)23-9-5-6-10-24(23)30-27(35)18-33-26-12-8-7-11-25(26)31-28(29(33)36)32(21(4)34)17-22-15-13-20(3)14-16-22/h5-16,19H,17-18H2,1-4H3,(H,30,35)

InChI Key

AGBIGBLHPPJEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(C)C)C(=O)C

Origin of Product

United States

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